5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride
Description
Chemical Structure and Properties
5H,6H,7H,8H-Pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride is a heterocyclic compound featuring a pyrido-pyrimidine core with full saturation across its four rings (positions 5–8). The molecule contains two amine groups at positions 2 and 4 and exists as a dihydrochloride salt, enhancing its solubility in polar solvents. Key identifiers include:
- CAS Number: 157327-49-6
- Molecular Formula: C₇H₁₀Cl₂N₄ (base structure: C₇H₈N₄ + 2HCl)
- Molecular Weight: 171.63 g/mol (as reported; discrepancies may arise from salt vs. free base calculations) .
- Category: Heterocyclic pyrimidine derivative, commonly used as a building block in medicinal chemistry and organic synthesis .
Derivatives of this scaffold are often explored for their binding affinity to enzymatic targets .
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5.2ClH/c8-6-4-3-10-2-1-5(4)11-7(9)12-6;;/h10H,1-3H2,(H4,8,9,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHURQQZABJUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N=C2N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- IUPAC Name : 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride
- CAS Number : 121187-73-3
- Molecular Formula : C7H11N5.2Cl
- Molecular Weight : 238.12 g/mol
Anticancer Activity
Research has shown that pyrido[4,3-d]pyrimidines exhibit potent anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.09 |
| A549 | 0.03 |
| Colo-205 | 0.01 |
| A2780 | 0.12 |
These results indicate that the compound is particularly effective against breast cancer (MCF-7) and lung cancer (A549) cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated significant inhibition of bacterial growth:
| Bacteria | Concentration (µg/mL) | Observed Effect |
|---|---|---|
| Staphylococcus aureus | 200 | Reduced growth |
| Escherichia coli | 200 | Reduced growth |
| 800 | No bacterial growth observed |
At concentrations of 800 µg/mL, the compound exhibited complete inhibition of bacterial growth .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this compound has shown potential anti-inflammatory activity. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of pyrido[4,3-d]pyrimidine derivatives in treating various cancers. The results indicated that compounds similar to this compound significantly reduced tumor size in xenograft models .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrimidine derivatives. The study revealed that compounds including 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine showed enhanced activity against resistant strains of bacteria .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrido[4,3-d]pyrimidine compounds exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, a study demonstrated that certain pyrido[4,3-d]pyrimidines could selectively inhibit the activity of the protein kinase AKT, which is crucial for cancer cell growth and survival .
Antiviral Properties
Pyrido[4,3-d]pyrimidines have also been investigated for their antiviral activities. A notable study highlighted their effectiveness against various viral infections by targeting viral polymerases and inhibiting their replication processes. This mechanism shows potential for developing antiviral medications against diseases like hepatitis and HIV .
Biochemistry
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. Specifically, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to therapeutic applications in treating bacterial infections and certain cancers by disrupting the folate metabolism pathway .
Biological Assays
5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride is frequently used in biological assays to evaluate the efficacy of new drugs. Its ability to modulate biological pathways makes it a valuable tool in pharmacological research and development .
Materials Science
Polymer Synthesis
In materials science, this compound is utilized in the synthesis of novel polymers with enhanced properties. Research indicates that incorporating pyrido[4,3-d]pyrimidine units into polymer backbones can improve thermal stability and mechanical strength. Such materials have potential applications in electronics and structural components .
Nanotechnology Applications
The compound's unique structure allows it to be employed in the development of nanomaterials. For example, studies have explored its use in creating nanoscale drug delivery systems that can target specific tissues or cells more effectively than conventional methods .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer activity | Demonstrated selective inhibition of AKT kinase leading to reduced proliferation of cancer cells. |
| Study 2 | Antiviral properties | Showed effectiveness against viral polymerases; potential application in antiviral drug development. |
| Study 3 | Enzyme inhibition | Inhibited DHFR activity; implications for antibacterial and anticancer therapies. |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical and Application Differences
- Solubility: The dihydrochloride salt form of the target compound offers superior aqueous solubility compared to neutral derivatives like diones or thieno-pyridines .
- Reactivity : Amine groups at positions 2 and 4 make the compound a versatile intermediate for further functionalization (e.g., amide coupling), whereas dithioxo or dione derivatives are more suited for redox-active applications .
Preparation Methods
Multi-Step Cyclocondensation Approaches
The foundational synthesis of pyrido[4,3-d]pyrimidine derivatives often begins with cyclocondensation reactions. In one approach, ethyl 3-amino-2-chloroisonicotinate undergoes thermal cyclocondensation with chloroformamidine hydrochloride to form the pyrido[4,3-d]pyrimidine core . This method proceeds through intermediate chlorination and carboxylation steps, yielding 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine (Intermediate 11 ) with an overall yield of 78–93% . Critical to this route is the use of phosphorous oxychloride for introducing reactive chloro groups, enabling subsequent nucleophilic substitutions .
A related patent (US3186991A) describes the preparation of tetrahydropyrido[4,3-d]pyrimidines via condensation of N-substituted piperidone carboxylic acid esters with benzamidine derivatives . For example, reacting N-(β-dimethylamino-ethyl)-piperidone-(4) 3-carboxylic acid ethyl ester dihydrochloride with benzamidine hydrochloride in the presence of potassium carbonate yields 6-(β-dimethylamino-ethyl)-2-phenyl-4-hydroxy-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine . This method emphasizes the role of basic conditions in facilitating cyclization, with yields reaching 72% after recrystallization .
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic substitutions at the C-4 position of the pyridopyrimidine core are pivotal for introducing amino, phenol, or thiol groups. After synthesizing 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine (Intermediate 11 ), SNAr reactions with amines or thiols under acidic or basic conditions yield 4-substituted analogs . For instance, treatment with aqueous ammonia at 60°C replaces the chloro group with an amine, achieving conversions exceeding 85% . Similarly, sodium hydrosulfide in dimethylformamide (DMF) introduces thiol groups, though yields are marginally lower (70–75%) due to competing hydrolysis .
A complementary method involves Suzuki coupling or Buchwald–Hartwig amination to attach aryl or heteroaryl groups . Palladium catalysts (e.g., Pd(PPh3)4) enable cross-coupling with boronic acids or heteroarylamines, expanding structural diversity. These reactions typically require inert atmospheres and elevated temperatures (80–100°C), with yields ranging from 65% to 82% .
Reductive Alkylation and Functional Group Interconversion
Reductive alkylation is employed to introduce alkylamino side chains. In a representative procedure, 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine undergoes reductive condensation with 3,4,5-trimethoxyaniline using Raney nickel in acetic acid, followed by N-methylation with formaldehyde and sodium cyanoborohydride . This two-step process achieves 68–72% yields, with the methyl group enhancing solubility and bioavailability .
Microwave-Assisted Cyclocondensation
Recent advancements leverage microwave irradiation to accelerate cyclocondensation. A one-pot synthesis of pyrido[2,3-d]pyrimidines involves microwave-assisted reaction of α,β-unsaturated esters with amidines and malononitrile . This method reduces reaction times from hours to minutes (20–30 minutes) while maintaining yields of 75–80% . The enhanced kinetics are attributed to uniform heating and reduced side reactions, making this approach suitable for high-throughput synthesis.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, highlighting yields, conditions, and limitations:
Critical Parameters Affecting Synthesis Efficiency
-
Temperature Control : Exothermic reactions, such as nitration steps, require careful temperature modulation to prevent decomposition .
-
Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)2) improve cross-coupling efficiency but are costly and sensitive to oxygen .
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but complicate isolation due to high boiling points .
-
Purification Techniques : Silica gel chromatography remains standard, though recrystallization from ethanol/chloroform mixtures improves purity .
Q & A
Q. What are the common synthetic routes for preparing 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions starting with pyrimidine derivatives. A common approach involves reacting halogenated pyrimidines (e.g., tetrachloropyrimidine) with ammonia or primary amines under controlled conditions, followed by acidification with HCl to form the dihydrochloride salt . Optimization includes adjusting reaction temperature (e.g., room temperature for HCl deprotection), solvent choice (e.g., dioxane for solubility), and purification techniques such as crystallization or chromatography to improve purity and yield . Reaction kinetics can be monitored using TLC or HPLC to identify optimal termination points.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : - and -NMR identify proton and carbon environments, with aromatic protons in the pyrido-pyrimidine core appearing between δ 7.0–8.5 ppm .
- IR Spectroscopy : Stretching vibrations for NH (3200–3400 cm) and aromatic C=C (1500–1600 cm) confirm functional groups .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding molecular interactions .
- Thermal Analysis : TGA/DSC assesses stability, with decomposition temperatures indicating suitability for storage or biological assays .
Advanced Research Questions
Q. What strategies are employed to analyze the bioactivity and mechanism of action of this compound in anticancer research?
- Methodological Answer :
- Kinase Inhibition Assays : Screen against kinase panels (e.g., FAK, CDKs) using fluorescence-based ATP competition assays. IC values quantify potency .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to active sites, guided by structural data from X-ray crystallography .
- Cell-Based Studies : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assays) and correlate with kinase inhibition profiles. Confocal microscopy can localize intracellular targets .
Q. How can conflicting data regarding the compound's solubility and stability be resolved through experimental design?
- Methodological Answer :
- Solubility Profiling : Test in varied solvents (DMSO, PBS, ethanol) using nephelometry or UV-Vis spectroscopy. Adjust pH or use co-solvents for biological assays .
- Stability Studies : Accelerated degradation tests (40°C/75% RH) over 1–3 months, with HPLC monitoring. Identify degradation products via LC-MS and adjust storage conditions (e.g., desiccated, -20°C) .
- Buffer Compatibility : Assess in physiological buffers (PBS, HEPES) to mimic in vivo conditions, ensuring bioactivity retention .
Q. What advanced computational methods are utilized to predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over nanosecond timescales to evaluate binding stability and conformational changes .
- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like topological polar surface area (TPSA) and logP to correlate structural features with activity .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthesis of derivatives with improved affinity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or bioactivity across studies?
- Methodological Answer :
- Reproduce Protocols : Standardize reaction conditions (e.g., solvent purity, catalyst batch) and validate bioassays with positive controls .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with characterization data (e.g., NMR purity >95%) to rule out impurities .
- Collaborative Verification : Share samples with independent labs for parallel testing, ensuring reproducibility .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
